2-Dimethylaminomethyl-4,5-difluoro-phenol
Overview
Description
2-Dimethylaminomethyl-4,5-difluoro-phenol is a chemical compound with the molecular formula C9H11F2NO . It is also known by the synonym 4,5-difluoro-2-hydroxy-N,N-dimethylbenzylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The exact mass of the molecule is 187.08100 .Scientific Research Applications
Novel Membrane Fabrication
One application involves the synthesis of novel polymers with enhanced properties for membrane technology. Qing Li et al. (2014) synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety, incorporating it onto poly(2,6-dimethyl-1,4-phenylene oxide) to obtain a quaternary ammonium functionalized polymer. This material exhibited high conductivity, low swelling ratio, and water uptake, indicating its potential in creating efficient and durable membranes for various industrial applications (Li et al., 2014).
Catalyst Development
Another research domain focuses on the development of catalysts for chemical transformations. Zhihui Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. Their findings revealed a detailed mechanism of action, demonstrating the catalyst's efficiency and recyclability in facilitating the formation of acylated products under base-free conditions (Liu et al., 2014).
Synthesis of Complex Dyes
The synthesis of complex dyes with environmental sensitivity is another significant application. T. Bura et al. (2011) developed a method for synthesizing butterfly-shaped difluoroboradiaza-s-indacenes with varying substituents, demonstrating their sensitivity to pH changes. This research opens avenues for creating advanced materials for sensors and imaging technologies sensitive to environmental changes (Bura et al., 2011).
Green Chemistry
In the realm of green chemistry, Wei Li et al. (2017) reported on the bimetallic Ni–Cu catalyzed dehydrogenation–hydrogenation coupling process for the synchronized production of phenol and 2,5-dimethylfuran from biomass-derived substrates. This method stands out for its high yield and environmental friendliness, highlighting the importance of sustainable chemical processes (Li et al., 2017).
Bioactivity Studies
Moreover, research into the bioactivities of chemicals related to 2-Dimethylaminomethyl-4,5-difluoro-phenol is critical. Studies on Schiff bases and their metal complexes, as conducted by Noor Uddin et al. (2020), offer insights into their potential as anticancer agents. These compounds demonstrated notable cytotoxicity against cancer cell lines, suggesting their utility in developing new therapeutic agents (Uddin et al., 2020).
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12(2)5-6-3-7(10)8(11)4-9(6)13/h3-4,13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLJNPGCNVLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437154 | |
Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-78-6 | |
Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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